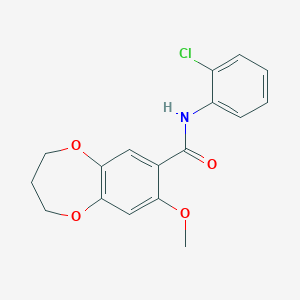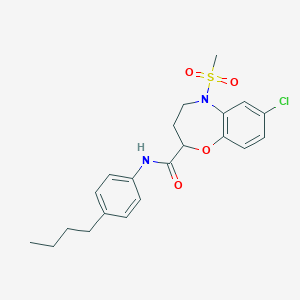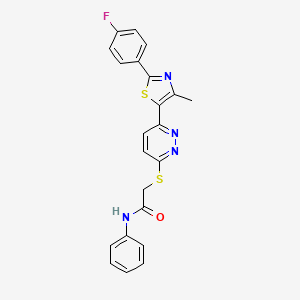![molecular formula C21H25N5O B11228579 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline](/img/structure/B11228579.png)
N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with cyclopentyl nitrile under acidic conditions to form the tetrazole ring.
Coupling with Cyclopentyl Group: The tetrazole derivative is then coupled with a cyclopentyl halide in the presence of a base such as potassium carbonate to form the cyclopentyl-tetrazole intermediate.
Introduction of the Dimethylaniline Group: Finally, the intermediate is reacted with 2,4-dimethylaniline under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.
Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Cyclopentyl-1H-tetrazol-5-ylamine.
Substitution: Nitro or sulfonyl derivatives of the aniline group.
科学的研究の応用
Chemistry
In chemistry, N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The tetrazole ring is known to mimic the carboxylate group, which can be useful in the design of enzyme inhibitors or receptor antagonists.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the tetrazole ring suggests it might have applications in cardiovascular drugs, as tetrazoles are often found in angiotensin receptor blockers (ARBs).
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric properties provided by the tetrazole and aniline groups.
作用機序
The mechanism of action of N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity by mimicking natural substrates or binding to active sites. The tetrazole ring could play a crucial role in binding interactions due to its ability to form hydrogen bonds and ionic interactions.
類似化合物との比較
Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline: Similar structure but with a chloro group instead of a methoxy group.
N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,4-dimethylaniline: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,6-dimethylaniline: Similar structure but with dimethyl groups at different positions on the aniline ring.
Uniqueness
The uniqueness of N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The methoxy group can influence the electronic properties of the phenyl ring, while the tetrazole ring can provide unique binding interactions in biological systems.
特性
分子式 |
C21H25N5O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]-2,4-dimethylaniline |
InChI |
InChI=1S/C21H25N5O/c1-15-6-11-19(16(2)14-15)22-21(12-4-5-13-21)20-23-24-25-26(20)17-7-9-18(27-3)10-8-17/h6-11,14,22H,4-5,12-13H2,1-3H3 |
InChIキー |
OODDKIOWPQPUKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228498.png)


![4-(3-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11228517.png)
![1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11228523.png)
![1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228528.png)
![N-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228539.png)
![N-(5-chloro-2-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228542.png)

![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate](/img/structure/B11228554.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11228563.png)
![N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228565.png)
![1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11228568.png)
